![molecular formula C25H20FNO5S B2551376 ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114650-75-7](/img/structure/B2551376.png)
ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate” is a complex organic compound. It contains a benzothiazine group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also has a fluoro group attached to the benzothiazine ring, which could potentially affect the compound’s reactivity and properties. The compound also contains a benzoate ester group, which could make it susceptible to reactions such as hydrolysis .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its physical and chemical properties. For instance, the presence of the benzothiazine group could potentially impart aromaticity to the compound, which could affect its stability and reactivity. The fluoro group could also influence the compound’s polarity and hence its solubility in different solvents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of the fluoro group could potentially increase the compound’s polarity, affecting its solubility in polar solvents. The benzothiazine group could potentially impart aromaticity to the compound, which could affect its stability .
Applications De Recherche Scientifique
Antibacterial Activity
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, including our compound of interest, has been explored . Although most derivatives did not exhibit significant antibacterial effects, one compound demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights its potential as an antimicrobial agent.
Structural Modification
The isoxazole ring, a key structural motif in this compound, has been widely studied for its pharmacological applications. By altering functional groups, researchers can modify the basic pharmacologically active structure to enhance antimicrobial activity. Substituted 1,2-benzoxazoles, including our compound, play a crucial role in drug design and development .
Photoactivity
In a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, the presence of two crystallographically unique rotomers was observed. While photoactive in solution, the close-packed lattice inhibited photo-induced structural reorganization in the crystalline state .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of materials science or chemical synthesis .
Propriétés
IUPAC Name |
ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-25(29)18-8-11-20(12-9-18)27-15-23(24(28)17-6-4-16(2)5-7-17)33(30,31)22-13-10-19(26)14-21(22)27/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJOYWJQORTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)


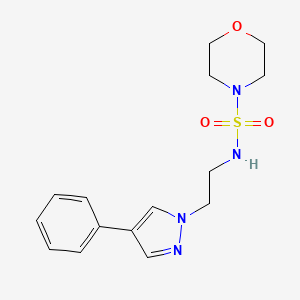


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
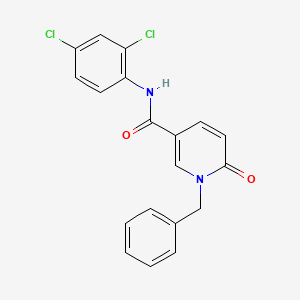
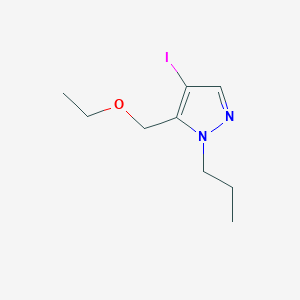
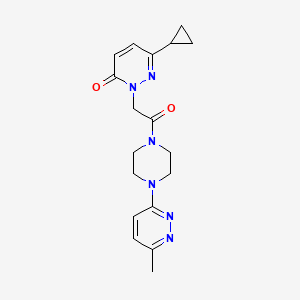
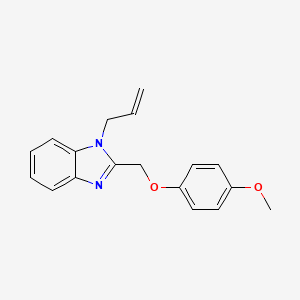
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)